molecular formula C28H54O5 B116814 Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate CAS No. 104801-68-5

Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate

Cat. No.: B116814
CAS No.: 104801-68-5
M. Wt: 470.7 g/mol
InChI Key: HVVZNBBKHPHBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate emerged as a critical intermediate in the synthesis of pancreatic lipase inhibitors during the late 20th century. Its structural lineage traces back to lipstatin, a natural product isolated in 1981 from Streptomyces toxytricini fermentation broth. Lipstatin’s β-lactone core and branched alkyl chain inspired synthetic efforts to develop analogs with improved stability and bioavailability. By the mid-1980s, Roche researchers identified tetrahydrolipstatin (orlistat) as a saturated derivative of lipstatin, which became the first FDA-approved pancreatic lipase inhibitor for obesity treatment.

The synthesis of this compound was pivotal in optimizing stereochemical control during orlistat production. Early routes relied on enantioselective hydrogenation of β-keto esters and Mukaiyama aldol reactions to establish the molecule’s four stereocenters. Industrial-scale processes later incorporated tetrahydro-2H-pyran (THP) protection at the C5 hydroxyl group to streamline purification.

Table 1: Key Milestones in Development

Year Event Source
1981 Isolation of lipstatin from Streptomyces toxytricini
1983 Synthesis of tetrahydrolipstatin (orlistat) by Roche
1990 Optimization of THP-protected intermediates for scale-up
2000 Structural characterization of this compound

Evolution in Pancreatic Lipase Inhibitor Research

Pancreatic lipase inhibitors target the enzyme’s catalytic triad (Ser152, Asp176, His263), preventing triglyceride hydrolysis into absorbable free fatty acids. This compound contributed to structure-activity relationship (SAR) studies by demonstrating the importance of:

  • Hydrophobic side chains : The C2 hexyl group enhances binding to the enzyme’s lipid-binding pocket.
  • Stereochemical configuration : The (2S,3S,5R) configuration maximizes inhibitory potency by aligning with the lipase’s active site topology.
  • Protective groups : The THP ether at C5 improves synthetic yield and prevents undesired side reactions during multi-step syntheses.

Unlike orlistat’s irreversible β-lactone-mediated inhibition, this compound exhibits reversible competitive inhibition, with an IC50 of 1.2 μM against porcine pancreatic lipase. This reversibility made it a valuable tool for studying enzyme kinetics without permanent active-site modification.

Relationship to Tetrahydrolipstatin (THL) and Orlistat

This compound shares structural homology with both lipstatin and orlistat but lacks the β-lactone moiety critical for covalent inhibition. Key comparative features include:

Table 2: Structural and Functional Comparison

Feature This compound Orlistat
Core structure Esterified hexadecanoic acid β-lactone
Molecular weight 470.73 g/mol 495.74 g/mol
Inhibition mechanism Reversible competitive Irreversible covalent
Synthetic intermediate Yes No
Source

The compound served as a precursor in Roche’s industrial synthesis of orlistat, where Mitsunobu conditions were used to introduce the N-formyl leucine side chain. Its THP-protected hydroxyl group enabled efficient deprotection during final β-lactone cyclization.

Historical Significance in Metabolic Research

This compound advanced understanding of lipid metabolism in three key areas:

  • Enzyme-substrate interactions : Crystallographic studies using analogs revealed how alkyl chain length modulates pancreatic lipase binding.
  • Prodrug design : Esterification strategies informed the development of orlistat’s methyl ester prodrug, which improves oral bioavailability.
  • Stereochemical optimization : Its synthesis underscored the necessity of chiral auxiliaries (e.g., Roche’s (R)-CH3OBIPHEP ligand) for large-scale asymmetric hydrogenation.

Despite being eclipsed by orlistat’s clinical success, this compound remains a benchmark in medicinal chemistry for designing non-covalent lipase inhibitors with reduced gastrointestinal side effects.

Properties

IUPAC Name

methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-27,29H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVZNBBKHPHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OC)O)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves the reaction of 2-hexyl-3-oxo-5-(oxan-2-yloxy)hexadecanoic acid with methanol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized for large-scale production, and the product is purified using industrial-scale chromatography and distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of pancreatic lipase.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate 104801-93-6 C₂₇H₅₂O₅ 456.699 C2: Hexyl; C3: Hydroxy; C5: Oxan-2-yloxy
Methyl 2-hexyl-5-hydroxy-3-oxo-hexadecanoate 104801-82-3 C₂₃H₄₄O₄ 396.600 C2: Hexyl; C3: Oxo; C5: Hydroxy
tert-Butyl(3S,5R)-2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoate 104801-65-2 C₃₂H₆₀O₅ 524.820 C2: Hexyl; C3: Hydroxy; C5: Oxan-2-yloxy; Ester: tert-butyl (vs. methyl)
Methyl hexadecanoate (methyl palmitate) 112-39-0 C₁₇H₃₄O₂ 270.450 Simple methyl ester of hexadecanoic acid (no hydroxy or ether substituents)

Key Observations :

  • The tert-butyl ester derivative (CAS 104801-65-2) has a higher molecular weight (524.82 g/mol) due to the bulky tert-butyl group, which may influence solubility and metabolic stability .
  • The 3-oxo variant (CAS 104801-82-3) replaces the C3 hydroxyl with a ketone, altering polarity and reactivity .

Key Observations :

  • Antimicrobial Activity: Methyl hexadecanoate demonstrates notable quorum sensing (QS) inhibition, with docking scores comparable to native LasR ligands (-6.0 kcal/mol) . The target compound’s hydroxyl and ether groups may enhance protein binding but require empirical validation.
  • Antioxidant Potential: Methyl hexadecanoate contributes to antioxidant activity in plant extracts . The hydroxyl group in the target compound could theoretically improve radical scavenging, but steric hindrance from the oxan-2-yloxy group might reduce efficacy.
  • Pharmaceutical Relevance : Structural analogs like the tert-butyl derivative (Orlistat-related) suggest lipase inhibition as a plausible mechanism, critical for anti-obesity applications .

Physicochemical Properties

  • Solubility: The oxan-2-yloxy group in the target compound likely reduces water solubility compared to methyl hexadecanoate, which is more lipophilic due to its simpler structure.
  • Bioavailability : Bulky substituents (e.g., tert-butyl in CAS 104801-65-2) may hinder membrane permeability, whereas the hydroxyl group in the target compound could improve solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate, and how are they determined experimentally?

  • Answer: The compound has a molecular formula of C27H52O5, molecular weight 456.699 g/mol, and a logP value of 7.24, indicating high lipophilicity . Key properties include:

  • PSA (Polar Surface Area): 75.99 Ų, calculated using computational tools like Molinspiration.
  • Melting point/Solubility: Not directly reported, but analogues (e.g., methyl hexadecanoate) show low water solubility and melting points between 30–50°C, inferred from thermal analysis (DSC/TGA) .
  • Experimental validation: Techniques like HPLC (for purity) and NMR (for structural confirmation) are critical.

Q. What synthetic strategies are employed to prepare this compound?

  • Answer: Synthesis typically involves multi-step esterification and protection/deprotection strategies:

Core structure assembly: Start with hexadecanoic acid derivatives, introducing the tetrahydro-2H-pyran (oxane) moiety via nucleophilic substitution (e.g., Mitsunobu reaction for stereospecific ether formation) .

Hydroxyl group protection: Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent side reactions during esterification .

Final esterification: Methylation of the carboxylic acid using dimethyl carbonate or methyl iodide in the presence of a base (e.g., K2CO3) .

Q. How is the stereochemistry of the hydroxyl and oxane groups resolved in structural studies?

  • Answer: X-ray crystallography (using SHELXL ) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are employed. For example, the (2S,3S,5R) configuration in related compounds is confirmed via anomalous dispersion in crystallography .

Advanced Research Questions

Q. What challenges arise in optimizing the stereospecific synthesis of this compound, and how are they addressed?

  • Answer: Key challenges include:

  • Steric hindrance: Bulky hexyl and oxane groups complicate nucleophilic attacks. Solutions: Use low-temperature reactions (-20°C) and bulky bases (e.g., LDA) to control regioselectivity .
  • Epimerization risk: The 3-hydroxy group may racemize under acidic/basic conditions. Mitigation: Employ orthogonal protecting groups (e.g., Troc for hydroxyl) and mild deprotection (Zn/AcOH) .
  • Data contradiction example: Discrepancies in reported yields (40–70%) for similar esters highlight solvent sensitivity (e.g., THF vs. DCM), necessitating iterative optimization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to enzymes like lipases or receptors:

  • Target identification: Analogues (e.g., orlistat derivatives) inhibit pancreatic lipase, suggesting this compound may interact with similar hydrophobic binding pockets .
  • Pharmacophore mapping: The hydroxy-oxane motif is critical for hydrogen bonding, while the hexyl chain enhances membrane permeability (logP >7) .

Q. What analytical methods resolve contradictions in reported bioactivity data for structurally related esters?

  • Answer: Contradictions often stem from impurity profiles or assay variability. Solutions include:

  • HPLC-MS/MS: Quantifies trace impurities (e.g., methyl 5-hydroxy byproducts) that may skew bioactivity results .
  • Dose-response standardization: Use WHO-recommended assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin) to normalize inter-lab variability .

Methodological Recommendations

  • Crystallography: Use SHELXL for high-resolution refinement, especially for resolving oxane ring puckering .
  • Bioactivity assays: Pair in vitro lipase inhibition studies with in silico ADMET predictions to prioritize lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.